4-(3-Bromophenyl)-1-methyl-4-piperidinol is a compound that belongs to the class of piperidine derivatives, which are widely recognized for their presence in various pharmaceuticals and agrochemicals. The compound features a piperidine ring substituted with a bromophenyl group and a methyl group, contributing to its unique chemical properties and potential applications in medicinal chemistry.
The compound is classified under organic chemistry as a piperidine derivative. Piperidine itself is a six-membered ring containing five carbon atoms and one nitrogen atom, making it a key structural motif in many biologically active compounds. The specific structure of 4-(3-Bromophenyl)-1-methyl-4-piperidinol can be represented by its molecular formula and has a molecular weight of approximately 253.15 g/mol.
The synthesis of 4-(3-Bromophenyl)-1-methyl-4-piperidinol can be achieved through several methods, often involving multi-step reactions that incorporate various reagents and conditions. A common synthetic route includes:
The molecular structure of 4-(3-Bromophenyl)-1-methyl-4-piperidinol features:
The compound's structural representation can be visualized using SMILES notation: CC1CCN(CC1)C(C2=CC(=C(C=C2)Br))O
.
4-(3-Bromophenyl)-1-methyl-4-piperidinol can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties for specific applications in drug development.
The physical and chemical properties of 4-(3-Bromophenyl)-1-methyl-4-piperidinol include:
These properties are crucial for understanding the compound's behavior in various environments and its suitability for different applications.
4-(3-Bromophenyl)-1-methyl-4-piperidinol has potential applications in several fields:
Research into this compound continues to explore its efficacy and safety profiles in various biological contexts, contributing to advancements in medicinal chemistry and related fields.
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7